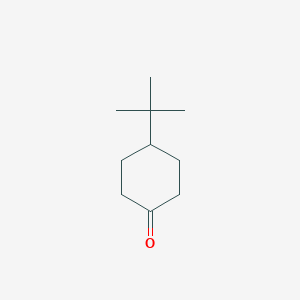

4-Tert-butylcyclohexanone

Cat. No. B146137

Key on ui cas rn:

98-53-3

M. Wt: 154.25 g/mol

InChI Key: YKFKEYKJGVSEIX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07777083B2

Procedure details

Table 3 summarizes the hydrogenation of a variety of ketones and aldehydes using 1/KOtBu as hydrogenation catalyst at room temperature. Acetophenone was converted to phenylethanol even at high substrate to catalyst ratios (entries 1-3). Benzophenone was converted to benzhydrol under similarly mild reaction conditions. Unactivated dialkyl ketones were readily converted to their respective alcohols, including sterically congested and electronically deactivated pinacolone (entry 11). Reduction of 4-tert-butylcyclohexanone resulted in a 1:2 non-thermodynamic mixture of the cis and trans alcohols, respectively. The hydrogenation of conjugated ketones was also investigated. Benzalacetone was converted to the allyl alcohol as the only detectable product, whereas hydrogenation of cyclohex-2-enone resulted in a 1:1 mixture of the allyl and saturated alcohols. Only the carbonyl group of b-ionone was reduced to give the respective alcohol. The hydrogenation of the diketone benzil formed mainly the meso alcohol (meso:rac=3:1), whereas hexane-2,5-dione resulted in only rac-2,5-hexanediol. A 6:1 mixture of endo:exo norborneol resulted from the hydrogenation of norcamphor. Hydrogenation of benzaldehyde and valeraldehyde gave their respective alcohols.

[Compound]

Name

alcohols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

ketones

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

aldehydes

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

dialkyl ketones

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

Name

Identifiers

|

REACTION_CXSMILES

|

CC([O-])(C)C.[K+].[C:7]([C:10]1C=CC=C[CH:11]=1)(=[O:9])[CH3:8].C1C=CC(CCO)=CC=1.C(C1C=CC=CC=1)(=O)C1C=CC=CC=1.C(O)(C1C=CC=CC=1)C1C=CC=CC=1.[CH3:53][C:54](=O)[C:55]([CH3:58])([CH3:57])[CH3:56]>>[C:55]([CH:54]1[CH2:11][CH2:10][C:7](=[O:9])[CH2:8][CH2:53]1)([CH3:58])([CH3:57])[CH3:56] |f:0.1|

|

Inputs

Step One

[Compound]

|

Name

|

alcohols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C(C)(C)C)=O

|

Step Three

[Compound]

|

Name

|

ketones

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

aldehydes

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)(C)[O-].[K+]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)C1=CC=CC=C1

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=1C=CC(=CC1)CCO

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)C1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)(C1=CC=CC=C1)O

|

Step Nine

[Compound]

|

Name

|

dialkyl ketones

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at room temperature

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)(C)C1CCC(CC1)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |